molecular formula C7H11NS B103707 2-Isopropyl-4-methylthiazole CAS No. 15679-13-7

2-Isopropyl-4-methylthiazole

Cat. No. B103707
CAS RN: 15679-13-7
M. Wt: 141.24 g/mol
InChI Key: OFLXNHNYPQPQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4-methylthiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The specific structure of 2-isopropyl-4-methylthiazole suggests that it may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride leads to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, which can be further modified to create different derivatives . Additionally, the reaction of methyl isothiocyanate with lithium diisopropylamide followed by alkylation can yield 2-methyl-5-N,N-dimethylaminothiazole, demonstrating the versatility of thiazole synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the potential for multiple substituents and stereogenic centers. For example, the Li derivative of (S)-4-isopropyl-3-[(methylthio)methyl]-5,5-diphenyloxazolidin-2-one adds to enones and enoates to form products with up to three stereogenic centers, as confirmed by X-ray crystal-structure analysis . The crystal structure determination of substituted amidino-benzothiazoles also provides insight into the bond distances and angles, as well as the orientation of substituents in relation to the benzothiazole ring .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to a wide range of products. For example, nucleophilic ring opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with amines can yield imidazol-5-(4H)-ones, and further rearrangements can produce diverse heterocyclic scaffolds . The MeS group of certain thiazole derivatives can be replaced by RO groups in Hg2+-assisted substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For instance, the synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles has shown a broad antiviral spectrum, indicating significant biological activity . The antiviral activity of 3,4,5-trisubstituted isothiazoles against enteroviruses suggests that certain structural components, such as a short thioalkyl chain and a methyl ester group, contribute to their efficacy and low cytotoxicity . The synthesis of polybenzothiazoles from precursors with pendant isopropylthio groups also highlights the potential for creating materials with specific properties .

Safety And Hazards

2-Isopropyl-4-methylthiazole is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-Isopropyl-4-methylthiazole is a fruit flavor intensifier and is used in various fruit flavors . It is present in Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roast meats . It has potential applications in the food industry as a flavoring agent .

properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXNHNYPQPQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047664
Record name 2-Isopropyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.006
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isopropyl-4-methylthiazole

CAS RN

15679-13-7
Record name 2-Isopropyl-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isopropyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPYL-4-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQF7JO3MUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyl-2-(1-methylethyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4-methylthiazole
Reactant of Route 2
2-Isopropyl-4-methylthiazole
Reactant of Route 3
Reactant of Route 3
2-Isopropyl-4-methylthiazole
Reactant of Route 4
2-Isopropyl-4-methylthiazole
Reactant of Route 5
Reactant of Route 5
2-Isopropyl-4-methylthiazole
Reactant of Route 6
2-Isopropyl-4-methylthiazole

Citations

For This Compound
93
Citations
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2023 - Wiley Online Library
The Panel on Food Additives and Flavourings (FAF) was requested to consider the JECFA evaluations of 28 flavouring substances in the Flavouring Group Evaluation 76 (FGE.76Rev2)…
Number of citations: 3 efsa.onlinelibrary.wiley.com
A Joichi, Y Nakamura, S Haze… - Flavour and …, 2013 - Wiley Online Library
… components were newly identified: 2-isopropyl-4-methylthiazole, (Z)-cyclododec-9-enolide (yuzu lactone), and methyl cis-(Z)-jasmonate. 2-Isopropyl-4-methylthiazole and methyl cis-(Z)-…
Number of citations: 14 onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2016 - Wiley Online Library
… The FEEDAP Panel concludes that 2-isopropyl-4-methylthiazole is safe at the proposed maximum use level of 0.5 mg/kg complete feed for cattle, salmonids and non-food producing …
Number of citations: 2 efsa.onlinelibrary.wiley.com
JM Lee, Y Lee, V Devaraj, TM Nguyen, YJ Kim… - Biosensors and …, 2021 - Elsevier
… that the tryptophan-based and the Histidine-based of genetically engineered phage film are important in distinguishing the VOCs (Y-hexanolactone, 2-isopropyl-4-methylthiazole, …
Number of citations: 23 www.sciencedirect.com
GY Zhu, ZB Xiao, RJ Zhou, YL Zhu… - Advanced Materials …, 2013 - Trans Tech Publ
… follows: p-mentha-8-thiol-3-one, 2-isopropyl-4-methylthiazole, 2-ethyl-4-methylthiazole, 4,5-… 2-Isopropyl-4-methylthiazole has a green, herbaceous, vegetable, earthy odor. On dilution …
Number of citations: 9 www.scientific.net
EFSA Panel on Additives and Products or … - EFSA …, 2020 - Wiley Online Library
… ], α-irone [07.011], β-damascone [07.083] and (E)-β-damascone [07.224], phenethyl isovalerate [09.466], 4-(p-hydroxyphenyl) butan-2-one [07.055] and 2-isopropyl-4-methylthiazole […
Number of citations: 10 efsa.onlinelibrary.wiley.com
JC Zhu, ZB Xiao - European Food Research and Technology, 2019 - Springer
… (3MH), 8-mercaptomenthone, 2-isopropyl-4-methylthiazole and 4-mercapto-4-methyl-2-… 2-Isopropyl-4-methylthiazole, named peach thiazole in the flavor field, is considered a …
Number of citations: 58 link.springer.com
S Mao, X Shi, JF Soulé, H Doucet - Advanced Synthesis & …, 2018 - Wiley Online Library
… also effective for the direct couplings of 2-isopropyl-4-methylthiazole with 3-bromopyridine or 3-… 2-Ethyl-4-methylthiazole which is slightly less hindered than 2-isopropyl-4-methylthiazole …
Number of citations: 28 onlinelibrary.wiley.com
RN Tiwari, CG Bonde - Analytical Methods, 2011 - pubs.rsc.org
The objective of the present study was to explore the decomposition behaviour of ritonavir under hydrolytic (acid, alkali and neutral), oxidative, photolytic and thermal stress conditions …
Number of citations: 9 pubs.rsc.org
L Liu, H Doucet - Synthesis, 2023 - thieme-connect.com
… -dimethylisoxazole and 2-isopropyl-4-methylthiazole afforded the … 4-Cl substituents, using 2-isopropyl-4-methylthiazole as the … by using 2-isopropyl-4-methylthiazole as the heteroarene. …
Number of citations: 1 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.